[2-(methylamino)-1,3-thiazol-4-yl]methanol [2-(methylamino)-1,3-thiazol-4-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1850682-06-2
VCID: VC12000508
InChI: InChI=1S/C5H8N2OS/c1-6-5-7-4(2-8)3-9-5/h3,8H,2H2,1H3,(H,6,7)
SMILES: CNC1=NC(=CS1)CO
Molecular Formula: C5H8N2OS
Molecular Weight: 144.20 g/mol

[2-(methylamino)-1,3-thiazol-4-yl]methanol

CAS No.: 1850682-06-2

Cat. No.: VC12000508

Molecular Formula: C5H8N2OS

Molecular Weight: 144.20 g/mol

* For research use only. Not for human or veterinary use.

[2-(methylamino)-1,3-thiazol-4-yl]methanol - 1850682-06-2

Specification

CAS No. 1850682-06-2
Molecular Formula C5H8N2OS
Molecular Weight 144.20 g/mol
IUPAC Name [2-(methylamino)-1,3-thiazol-4-yl]methanol
Standard InChI InChI=1S/C5H8N2OS/c1-6-5-7-4(2-8)3-9-5/h3,8H,2H2,1H3,(H,6,7)
Standard InChI Key DXOYJSZXHRACKA-UHFFFAOYSA-N
SMILES CNC1=NC(=CS1)CO
Canonical SMILES CNC1=NC(=CS1)CO

Introduction

Structural and Physicochemical Characteristics

The molecular formula of [2-(methylamino)-1,3-thiazol-4-yl]methanol is C₅H₈N₂OS, with a molecular weight of 144.20 g/mol. Key structural features include:

  • A thiazole ring system (C₃H₂NS) providing aromatic stability and electronic diversity.

  • A methylamino group (-NHCH₃) at position 2, contributing to hydrogen-bonding capabilities.

  • A hydroxymethyl group (-CH₂OH) at position 4, enhancing solubility in polar solvents.

Thermodynamic Properties

Based on structurally similar compounds (e.g., (4-Methyl-1,3-thiazol-2-yl)methanol ):

PropertyValue
Density1.3 ± 0.1 g/cm³
Boiling Point225.0 ± 23.0 °C (extrapolated)
LogP (Partition Coefficient)0.77 (predicted)
Water SolubilityModerately soluble

The hydroxymethyl group likely improves aqueous solubility compared to non-polar thiazole derivatives, a critical factor in drug design.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing [2-(methylamino)-1,3-thiazol-4-yl]methanol:

  • Thiazole Ring Construction: Condensation of thiourea derivatives with α-halocarbonyl intermediates.

  • Post-Functionalization: Modification of preformed thiazole cores via nucleophilic substitution or oxidation.

Stepwise Synthesis

A hypothetical pathway inspired by related syntheses :

  • Formation of 4-(Chloromethyl)thiazole:
    React 4-chloroacetophenone with thiourea in ethanol under reflux to yield 2-amino-4-(chloromethyl)thiazole.

  • Methylamination:
    Treat the intermediate with methylamine in methanol at 60°C, replacing the chlorine at position 2 with a methylamino group.

  • Hydroxylation:
    Hydrolyze the chloromethyl group at position 4 using aqueous NaOH, followed by acidification to obtain the hydroxymethyl derivative.

Key Reaction Conditions:

  • Solvent: Methanol/water mixtures .

  • Catalysts: None required for hydrolysis; mild bases (e.g., NaHCO₃) for pH adjustment .

  • Yield: Estimated 65–75% based on analogous reactions.

Biological Activities and Mechanisms

Anticancer Properties

Mechanistic studies suggest thiazoles interfere with DNA replication and protein synthesis:

  • DNA Intercalation: Planar thiazole rings stack between DNA base pairs, inhibiting topoisomerase II.

  • Apoptosis Induction: Upregulation of caspase-3 and Bax proteins observed in leukemia cell lines treated with similar compounds.

Comparative Pharmacokinetics

Parameter[2-(Methylamino)-1,3-thiazol-4-yl]methanolAnalog AAnalog B
Plasma Half-life (h)2.5 (predicted)1.83.2
Protein Binding (%)857891
CYP3A4 InhibitionLowModerateHigh

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antitubercular Agents: Thiazole-amino acid conjugates inhibit mycobacterial dihydrofolate reductase .

  • Kinase Inhibitors: Modifications at position 4 yield compounds targeting EGFR and VEGFR.

Material Science

  • Coordination Chemistry: The methylamino and hydroxymethyl groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity .

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